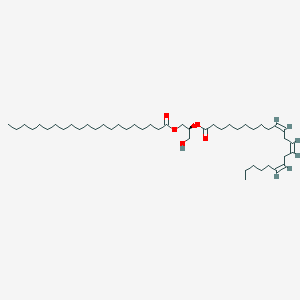
1-heneicosanoyl-2-(10Z,13Z,16Z-docosatrienoyl)-sn-glycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its intricate molecular arrangement, which includes multiple double bonds and functional groups that contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate typically involves multi-step organic reactions. The process begins with the preparation of the henicosanoyloxy group, followed by the introduction of the hydroxypropan-2-yl moiety. The final step involves the formation of the docosa-10,13,16-trienoate structure through a series of controlled reactions, ensuring the correct configuration of double bonds and stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and yield. The scalability of the synthesis process is crucial for its application in large-scale production, where factors like reaction time, temperature, and solvent choice are meticulously controlled.
化学反应分析
Types of Reactions
(10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
(10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which (10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the context of its application, whether in biological systems or chemical processes.
相似化合物的比较
Similar Compounds
Olanzapine N-oxide: A related compound with a similar structural motif.
tert-Butyl carbamate: Another compound with comparable functional groups.
Piperine: An alkaloid with similar reactivity and applications.
Uniqueness
What sets (10Z,13Z,16Z)-(S)-1-(Henicosanoyloxy)-3-hydroxypropan-2-yl docosa-10,13,16-trienoate apart is its unique combination of functional groups and double bonds, which confer distinct reactivity and potential applications. Its specific stereochemistry and molecular configuration make it a valuable compound for targeted research and industrial applications.
属性
分子式 |
C46H84O5 |
|---|---|
分子量 |
717.2 g/mol |
IUPAC 名称 |
[(2S)-1-henicosanoyloxy-3-hydroxypropan-2-yl] (10Z,13Z,16Z)-docosa-10,13,16-trienoate |
InChI |
InChI=1S/C46H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-46(49)51-44(42-47)43-50-45(48)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17,19,23,25,44,47H,3-10,12,14-16,18,20-22,24,26-43H2,1-2H3/b13-11-,19-17-,25-23-/t44-/m0/s1 |
InChI 键 |
ACSORRJVJPUWNS-WTWZDBLCSA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCCC/C=C\C/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCC=CCC=CCC=CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


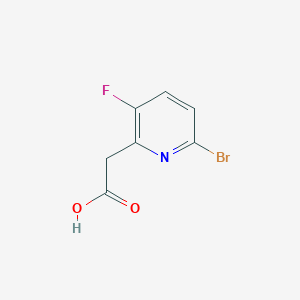
![Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate](/img/structure/B12944048.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-5-one](/img/structure/B12944056.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12944057.png)
![9-(Benzo[b]thiophen-3-yl)-9H-carbazole](/img/structure/B12944061.png)


![2-Tricosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12944072.png)
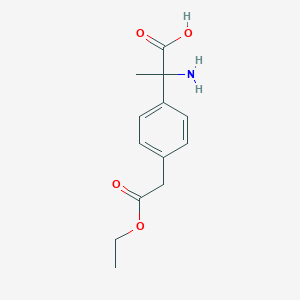
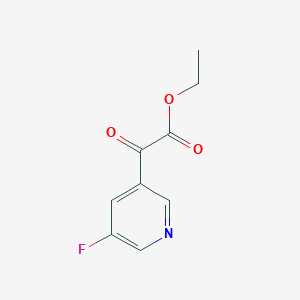
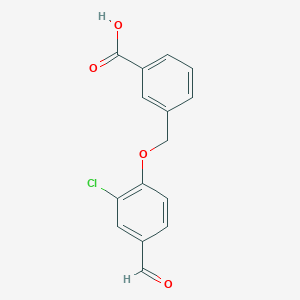
![2-(3-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)acetic acid](/img/structure/B12944094.png)
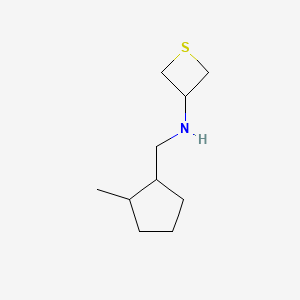
![(2R,3R,4S,5R)-2-[12-(dimethylamino)-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,9,11-pentaen-7-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12944098.png)
